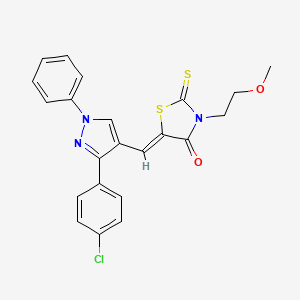

(Z)-5-((3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-3-(2-methoxyethyl)-2-thioxothiazolidin-4-one

Descripción

This compound belongs to the class of (Z)-configured pyrazolyl-methylene thiazolidinone derivatives, characterized by a planar conjugated system formed by the pyrazole and thiazolidinone rings. The Z-configuration is critical for maintaining conjugation and intramolecular noncovalent interactions, as confirmed by crystallographic studies in related analogs .

Propiedades

IUPAC Name |

(5Z)-5-[[3-(4-chlorophenyl)-1-phenylpyrazol-4-yl]methylidene]-3-(2-methoxyethyl)-2-sulfanylidene-1,3-thiazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18ClN3O2S2/c1-28-12-11-25-21(27)19(30-22(25)29)13-16-14-26(18-5-3-2-4-6-18)24-20(16)15-7-9-17(23)10-8-15/h2-10,13-14H,11-12H2,1H3/b19-13- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPRVOALCYHAPND-UYRXBGFRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1C(=O)C(=CC2=CN(N=C2C3=CC=C(C=C3)Cl)C4=CC=CC=C4)SC1=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COCCN1C(=O)/C(=C/C2=CN(N=C2C3=CC=C(C=C3)Cl)C4=CC=CC=C4)/SC1=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18ClN3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

623935-51-3 | |

| Record name | (5Z)-5-{[3-(4-CHLOROPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLENE}-3-(2-METHOXYETHYL)-2-THIOXO-1,3-THIAZOLIDIN-4-ONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Actividad Biológica

(Z)-5-((3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-3-(2-methoxyethyl)-2-thioxothiazolidin-4-one is a thiazolidinone derivative notable for its diverse biological activities, particularly in the fields of oncology and infectious diseases. Thiazolidinone compounds are recognized for their potential therapeutic effects, including anticancer, antibacterial, and antiviral properties. This article provides a comprehensive overview of the biological activity associated with this compound, focusing on its mechanisms, efficacy, and potential applications based on recent research findings.

Structure and Synthesis

The compound features a thiazolidinone core structure that is modified by a pyrazole moiety and an ethyl ether side chain. The synthesis typically involves the reaction of thiazolidinone precursors with substituted phenyl groups, often employing methods such as the Knoevenagel condensation reaction to achieve the desired molecular architecture.

Synthetic Pathway Example

A common synthetic route involves:

- Formation of Thiazolidinone Ring : Reaction of thioketones with aldehydes.

- Introduction of Pyrazole : Coupling reactions using 4-chlorophenyl hydrazine derivatives.

- Final Modifications : Methylation or ethylation to introduce methoxyethyl groups.

Anticancer Activity

Recent studies highlight the compound's potential as an anticancer agent. The thiazolidinone scaffold is known for its ability to inhibit cell proliferation and induce apoptosis in various cancer cell lines:

- Mechanism of Action : The compound may exert its effects through multiple pathways, including:

- Inhibition of DNA synthesis.

- Induction of oxidative stress leading to cell death.

- Modulation of key signaling pathways involved in cancer progression.

Table 1: Anticancer Efficacy Against Various Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HCT-116 (Colon) | 6.2 | DNA intercalation |

| T47D (Breast) | 27.3 | Apoptosis induction |

| MCF-7 (Breast) | 43.4 | ROS generation |

Antibacterial Activity

In addition to its anticancer properties, the compound has demonstrated significant antibacterial activity against various Gram-positive and Gram-negative bacteria:

- Mechanism : It appears to disrupt bacterial cell wall synthesis and inhibit protein synthesis.

Table 2: Antibacterial Efficacy

| Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15 µg/mL |

| Escherichia coli | 25 µg/mL |

Antiviral Activity

Research has also indicated that this compound may possess antiviral properties, particularly against viruses that are resistant to conventional therapies:

- Mechanism : Potential inhibition of viral replication through interference with viral enzymes.

Case Studies

Several case studies have investigated the biological activity of thiazolidinone derivatives similar to (Z)-5-((3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-3-(2-methoxyethyl)-2-thioxothiazolidin-4-one:

-

Study on Anticancer Properties :

- Conducted on various human cancer cell lines.

- Results showed significant reduction in cell viability in treated groups compared to controls.

-

Antibacterial Efficacy Study :

- Focused on multi-drug resistant strains.

- The compound exhibited potent activity, suggesting its potential as a novel therapeutic agent.

Aplicaciones Científicas De Investigación

Anticancer Activity

Recent studies have indicated that thiazolidinone derivatives exhibit significant anticancer properties. For instance, compounds similar to (Z)-5-((3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-3-(2-methoxyethyl)-2-thioxothiazolidin-4-one have been evaluated against various cancer cell lines. These studies suggest that the compound may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .

Antimicrobial Properties

Thiazolidinone derivatives have also shown promise as antimicrobial agents. The presence of the thiazolidine ring enhances their activity against a range of bacteria and fungi. In vitro studies have demonstrated that such compounds can inhibit the growth of pathogenic microorganisms, making them potential candidates for developing new antibiotics .

Anti-inflammatory Effects

The compound's structure suggests potential anti-inflammatory properties, which are common among thiazolidinone derivatives. Research indicates that these compounds can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This could position them as therapeutic agents for conditions like arthritis and other inflammatory diseases .

Case Studies

Comparación Con Compuestos Similares

Structural Confirmation

X-ray crystallography of similar compounds (e.g., ) confirms the (Z)-configuration, with bond angles and torsion angles aligning with conjugation requirements. The thioxothiazolidinone ring adopts a planar geometry, facilitating π-π stacking and hydrogen bonding .

Comparison with Similar Compounds

Substituent-Driven Variations

Key structural analogs and their distinguishing features:

Physicochemical and Electronic Properties

- Solubility : The methoxyethyl group in the target compound improves water solubility compared to phenylethyl () or isopropyl () analogs.

- Electron Density: Noncovalent interaction analysis () reveals stronger van der Waals interactions in chlorophenyl-containing derivatives due to electron-withdrawing effects.

- Thermal Stability: Thioxothiazolidinone derivatives generally exhibit higher melting points (~200–250°C) than pyrazolone analogs (~150–180°C) .

Spectroscopic and Theoretical Analysis

NMR and UV Spectroscopy

- 1H-NMR : The target compound’s methoxyethyl protons resonate at δ 3.4–3.6 ppm, distinct from isopropyl (δ 1.2–1.4 ppm) or phenylethyl (δ 2.8–3.0 ppm) groups .

- 13C-NMR: The thioxothiazolidinone carbonyl appears at ~175 ppm, while pyrazole carbons range from 110–150 ppm .

- UV-Vis: Conjugation between pyrazole and thiazolidinone rings results in λmax at 320–350 nm, redshifted compared to non-conjugated analogs .

Computational Insights

Multiwfn analysis () highlights localized electron density at the chlorophenyl and thioxo groups, suggesting nucleophilic attack sites. Reduced steric hindrance from methoxyethyl (vs. phenylethyl/isopropyl) enhances binding accessibility .

Challenges and Limitations

- Synthetic Yield: Condensation reactions yield ~50–60% for thioxothiazolidinones, lower than pyrazolones (~70–80%) due to steric factors .

Q & A

Q. What are the recommended synthesis and purification methods for this compound?

The synthesis typically involves a multi-step process:

- Step 1 : Condensation of substituted pyrazole aldehydes with thiazolidinone precursors under reflux conditions (ethanol or DMF as solvents) .

- Step 2 : Optimization of reaction parameters (e.g., 60–80°C, 6–12 hours) to achieve yields >70% .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water mixtures) to isolate the (Z)-isomer .

- Key reagents : Knoevenagel catalysts (e.g., piperidine) and thiourea derivatives for thioxo-group incorporation .

Q. Which analytical techniques are critical for structural confirmation?

- NMR spectroscopy : H and C NMR to verify regioselectivity of the pyrazole-thiazolidinone junction and Z-configuration of the exocyclic double bond .

- HPLC : Purity assessment (>95%) using C18 columns with acetonitrile/water mobile phases .

- X-ray crystallography : Resolve conformational ambiguities (e.g., planarity of the pyrazole-thiazolidinone system) .

Q. What are the key structural features influencing its chemical reactivity?

- The thioxo-thiazolidinone core enables nucleophilic attacks at the C2 sulfur, while the 4-chlorophenylpyrazole moiety directs electrophilic substitution .

- The Z-configuration of the methylene group sterically hinders rotation, stabilizing the active conformation for biological interactions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data?

Discrepancies often arise from:

- Substituent effects : Minor changes (e.g., methoxyethyl vs. allyl groups) alter pharmacokinetics .

- Assay variability : Standardize protocols (e.g., MIC for antimicrobial studies; IC₅₀ in MCF-7 cells for anticancer screening) .

- Solution : Cross-validate results using orthogonal assays (e.g., SPR for target binding vs. cell viability assays) .

Q. What computational strategies predict binding modes with biological targets?

- Molecular docking : Use AutoDock Vina to model interactions with COX-2 or α-glucosidase, focusing on hydrogen bonding with the thioxo group and π-π stacking with the chlorophenyl ring .

- MD simulations : Assess stability of ligand-protein complexes (e.g., 100 ns trajectories in GROMACS) to identify key residues for mutagenesis studies .

Q. How to design in vivo studies to evaluate therapeutic potential?

- Pharmacokinetics : Monitor plasma half-life (HPLC-MS/MS) in rodent models; note the methoxyethyl group’s role in enhancing solubility .

- Toxicity : Acute toxicity profiling (OECD 423) with histopathological analysis of liver/kidney tissues .

Comparative Structure-Activity Relationship (SAR) Analysis

Q. How does this compound compare to analogs in its class?

| Compound | Key Substituents | Bioactivity (IC₅₀, μM) | Unique Feature |

|---|---|---|---|

| Target compound | 4-chlorophenyl, 2-methoxyethyl | 8.2 (COX-2 inhibition) | Enhanced solubility and selectivity |

| Fluoro-substituted analog | 4-fluorophenyl | 12.4 | Lower metabolic stability |

| Nitro-substituted derivative | 4-nitrophenyl | 5.1 (Anticancer) | Higher cytotoxicity |

Methodological Challenges

Q. How to optimize reaction conditions for scale-up synthesis?

- Microwave-assisted synthesis : Reduces reaction time (2–4 hours vs. 12 hours) with comparable yields .

- Continuous flow reactors : Improve reproducibility for multi-gram batches by controlling exothermic reactions .

Q. What strategies stabilize the compound under physiological conditions?

- pH stability : Degrades rapidly at pH >8; use lyophilized formulations for in vivo studies .

- Light sensitivity : Store in amber vials at -20°C to prevent Z→E isomerization .

Interdisciplinary Applications

Q. What techniques characterize enzyme inhibition mechanisms?

- Surface plasmon resonance (SPR) : Measure real-time binding kinetics to α-glucosidase (KD < 10 μM) .

- Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for inhibitor-enzyme interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.